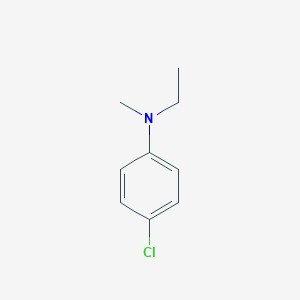

4-chloro-N-ethyl-N-methylaniline

Description

Contextualization of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are fundamental building blocks in modern chemical research and industry. researchgate.netnih.gov These compounds, characterized by an amino group attached to a benzene (B151609) ring, serve as precursors to a vast array of more complex molecules. Their utility spans numerous sectors, including the synthesis of polymers, pharmaceuticals, dyes, and agricultural chemicals. researchgate.netacs.org For instance, anilines are crucial in the production of polyurethanes and as additives in the rubber industry. researchgate.netnih.gov In medicinal chemistry, the aniline motif is present in numerous drugs, highlighting its importance in the development of new therapeutic agents. researchgate.net The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution and the nucleophilicity of the nitrogen atom, makes it a versatile platform for synthetic transformations. chemsynthesis.com

Significance of Halogen-Substituted N,N-Dialkylanilines in Organic Synthesis and Mechanistic Studies

The introduction of halogen substituents onto the aromatic ring of N,N-dialkylanilines significantly influences their chemical properties and reactivity. Halogens, being electronegative, exert a strong electronic effect on the aromatic system, which can alter the regioselectivity and rate of subsequent reactions. This makes halogen-substituted N,N-dialkylanilines valuable substrates in mechanistic studies, particularly for investigating electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

Furthermore, the carbon-halogen bond serves as a functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of N,N-dialkylamino groups, which are strong activating groups, and a halogen, which is a deactivating but ortho-, para-directing group, creates a unique electronic environment within these molecules. Recent research has explored methods for the selective halogenation of N,N-dialkylanilines, for example, through the treatment of N,N-dialkylaniline N-oxides with thionyl halides, providing access to a diverse array of halogenated aniline derivatives. researchgate.net

Overview of Prior Academic Investigations on 4-chloro-N-ethyl-N-methylaniline and Related Structures

Direct and extensive academic research focused solely on this compound (CAS No. 13519-85-2) is limited in the public domain. However, its properties and reactivity can be inferred from studies on closely related analogs such as 4-chloro-N-methylaniline and 4-chloro-N-ethylaniline. These compounds are often included in broader studies of substituted anilines or as intermediates in the synthesis of more complex molecules.

For instance, spectroscopic data for these related compounds are available in chemical databases and can be used for comparative analysis. The synthesis of such compounds can typically be achieved through the N-alkylation of 4-chloroaniline (B138754) or the chlorination of the corresponding N-alkylaniline. Mechanistic studies involving halogenated anilines often focus on their reactivity in electrophilic substitution reactions, where the interplay between the activating amino group and the deactivating but directing halogen substituent is of key interest.

Below are data tables for this compound and its closely related structures, compiling available physical and spectroscopic information.

Table 1: Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |

| This compound | 13519-85-2 | C₉H₁₂ClN | 169.65 | 237.9 at 760 mmHg | 1.555 |

| 4-chloro-N-methylaniline | 932-96-7 | C₇H₈ClN | 141.60 | 238-240 | 1.584 |

| 4-chloro-N-ethylaniline | 13519-75-0 | C₈H₁₀ClN | 155.62 | Not available | Not available |

Data compiled from various chemical supplier and database sources. nih.govchemicalbook.comnih.gov

Table 2: Spectroscopic Data for 4-chloro-N-methylaniline

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Spectral data available in public databases. nih.govchemicalbook.com |

| ¹³C NMR | Spectral data available in public databases. |

| IR (Infrared) | CAPILLARY CELL: NEAT. nih.gov |

| Mass Spectrometry (GC-MS) | Data available in the NIST Mass Spectrometry Data Center. nih.gov |

This data is for the closely related compound 4-chloro-N-methylaniline and serves as a reference for the expected spectroscopic features of this compound. nih.govchemicalbook.com

Structure

3D Structure

Properties

CAS No. |

13519-85-2 |

|---|---|

Molecular Formula |

C9H12ClN |

Molecular Weight |

169.65 g/mol |

IUPAC Name |

4-chloro-N-ethyl-N-methylaniline |

InChI |

InChI=1S/C9H12ClN/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 |

InChI Key |

XNXJABVNPPCROA-UHFFFAOYSA-N |

SMILES |

CCN(C)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CCN(C)C1=CC=C(C=C1)Cl |

Other CAS No. |

13519-85-2 |

Synonyms |

4-CHLORO-N-ETHYL-N-METHYLANILINE |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Chloro N Ethyl N Methylaniline

Established Synthetic Routes and Reaction Pathways

Established methods for synthesizing 4-chloro-N-ethyl-N-methylaniline rely on fundamental organic reactions, including N-alkylation, nucleophilic substitution, and derivatization of related compounds.

N-Alkylation and N-Methylation of Chloro-Substituted Anilines

A primary and straightforward approach to synthesizing this compound is the sequential N-alkylation of 4-chloroaniline (B138754). sigmaaldrich.com This process typically involves two steps: N-ethylation followed by N-methylation, or vice-versa.

The initial step would be the reaction of 4-chloroaniline with an ethylating agent, such as ethyl bromide or ethyl iodide, to form N-ethyl-4-chloroaniline. nih.gov This intermediate is then subjected to a second alkylation step using a methylating agent, like methyl iodide or dimethyl sulfate, to yield the final product, this compound. The reverse sequence, starting with N-methylation of 4-chloroaniline to form 4-chloro-N-methylaniline, followed by N-ethylation, is also a viable pathway. nih.gov

These alkylation reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases used include sodium hydroxide (B78521) or potassium carbonate. The choice of solvent and reaction temperature can influence the reaction rate and selectivity, minimizing the potential for over-alkylation to form quaternary ammonium (B1175870) salts.

A greener alternative to traditional alkylating agents is the use of alcohols. thieme-connect.com The N-alkylation of anilines with alcohols, often referred to as the "borrowing hydrogen" strategy, is an environmentally benign method for forming C-N bonds. nih.govcjcatal.com This process, catalyzed by transition metals, involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine, followed by reduction to the alkylated amine.

Nucleophilic Substitution Reactions on Halo-Aromatic Precursors

An alternative synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a suitable halo-aromatic precursor. In this approach, a compound like 1,4-dichlorobenzene (B42874) could potentially react with N-ethyl-N-methylamine.

This reaction would involve the displacement of one of the chlorine atoms on the benzene (B151609) ring by the secondary amine. Such reactions often require forcing conditions, including high temperatures and pressures, and may be facilitated by a catalyst. The success of this method is contingent on the relative reactivity of the C-Cl bond towards nucleophilic attack by the amine.

Derivatization from Related Aniline (B41778) Compounds (e.g., N-ethyl-N-methylaniline)

The synthesis can also commence from a pre-existing substituted aniline, such as N-ethyl-N-methylaniline. This approach would involve the chlorination of N-ethyl-N-methylaniline at the para-position of the benzene ring.

Electrophilic aromatic substitution, specifically halogenation, would be the key reaction. A chlorinating agent, such as chlorine gas or sulfuryl chloride, in the presence of a suitable Lewis acid catalyst, would be required to introduce the chlorine atom onto the aromatic ring. The directing effects of the N-ethyl-N-methylamino group, being an activating and ortho-, para-directing group, would favor the substitution at the desired para-position. Careful control of reaction conditions is necessary to avoid polychlorination.

Catalytic Systems and Their Efficacy in Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the use of catalytic systems. Both homogeneous and heterogeneous catalysts play a crucial role in modern synthetic organic chemistry, particularly in the formation of C-N bonds. numberanalytics.comnih.govacs.org

Homogeneous Catalysis for C-N Bond Formation

Homogeneous catalysts, which exist in the same phase as the reactants, are known for their high selectivity and activity under mild reaction conditions. uu.nlunc.eduunicam.it In the context of synthesizing this compound, transition metal complexes are particularly relevant for C-N bond formation. nih.govacs.org

For instance, palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed. This would involve the reaction of an aryl halide (e.g., 1,4-dichlorobenzene) with N-ethyl-N-methylamine in the presence of a palladium or copper catalyst and a suitable ligand. These reactions are highly versatile and tolerate a wide range of functional groups.

Furthermore, iridium and ruthenium complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols. nih.gov This "borrowing hydrogen" methodology offers a green and atom-economical route to substituted anilines. nih.govnih.gov The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form a metal-hydride and an aldehyde, which then reacts with the amine.

Heterogeneous Catalysis for Selective Alkylation

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and reusability. uu.nlthieme-connect.com For the selective alkylation of anilines, various solid catalysts have been developed.

Supported metal catalysts, such as palladium on carbon (Pd/C) or platinum-tin on alumina (B75360) (Pt-Sn/γ-Al2O3), have demonstrated efficacy in the N-alkylation of amines with alcohols. cjcatal.comthieme-connect.com These catalysts can be easily recovered by filtration after the reaction and reused multiple times, making the process more cost-effective and environmentally friendly. Microwave-assisted synthesis in conjunction with heterogeneous catalysts can further enhance reaction rates and yields. thieme-connect.com

Recent research has also explored the use of nickel-based heterogeneous catalysts for the selective mono-N-methylation of anilines using methanol (B129727) as the methylating agent. rsc.org Additionally, photocatalytic systems, such as copper and molybdenum supported on titanium dioxide (Cu-Mo/TiO2), have been investigated for the N-alkylation of anilines with alcohols under UV irradiation at room temperature, presenting a novel and energy-efficient synthetic route. researchgate.net

Interactive Data Table: Comparison of Synthetic Precursors

| Precursor Compound | Reagents | Reaction Type | Target Intermediate/Product |

| 4-Chloroaniline sigmaaldrich.com | Ethylating agent (e.g., ethyl bromide), Methylating agent (e.g., methyl iodide), Base | N-Alkylation | This compound |

| 1,4-Dichlorobenzene | N-ethyl-N-methylamine | Nucleophilic Aromatic Substitution | This compound |

| N-ethyl-N-methylaniline | Chlorinating agent (e.g., Cl2), Lewis acid | Electrophilic Aromatic Substitution | This compound |

| 4-Chloroaniline sigmaaldrich.com | Alcohol (e.g., ethanol (B145695), methanol), Catalyst (e.g., Ir, Ru, Ni) | Catalytic N-Alkylation | This compound |

Optimization of Catalyst Loading and Reaction Efficiency

The efficiency of synthesizing this compound via catalytic N-alkylation is highly dependent on the catalyst system and its loading. Transition metal complexes, particularly those involving Ruthenium (Ru) and Iridium (Ir), have been identified as highly effective for the N-alkylation of amines using alcohols as alkylating agents, a greener alternative to traditional alkyl halides. nih.govacs.org

The optimization process involves systematically varying the catalyst concentration to find the optimal balance between reaction rate and cost-effectiveness. A low catalyst loading is desirable to minimize costs and reduce metal contamination in the final product. For instance, studies on the N-alkylation of anilines with alcohols have shown that catalyst loading can be effectively minimized without a significant loss in yield. Research on related N-alkylation reactions demonstrates that catalyst loading as low as 0.25 mol% can be achieved with certain Ru-based catalysts. nih.gov In a typical laboratory synthesis, the catalyst loading is screened to determine the minimum amount required to drive the reaction to completion within a reasonable timeframe.

For the synthesis of this compound, starting from 4-chloro-N-methylaniline and an ethylating agent like ethanol, one would explore various catalyst loadings. An example of such an optimization study is presented below, based on data from analogous N-alkylation reactions.

Table 1: Effect of Catalyst Loading on N-Alkylation Yield This table presents hypothetical data for the ethylation of 4-chloro-N-methylaniline, based on typical results observed in related aniline alkylation studies. acs.org

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |

| 1 | [IrCl₂(Cp)]₂/NHC | 2.0 | 95 |

| 2 | [IrCl₂(Cp)]₂/NHC | 1.0 | 94 |

| 3 | [IrCl₂(Cp)]₂/NHC | 0.5 | 92 |

| 4 | [IrCl₂(Cp)]₂/NHC | 0.25 | 85 |

As shown in the table, a significant reduction in catalyst loading from 2.0 mol% to 0.5 mol% results in only a minor decrease in product yield, identifying an efficient loading range for the reaction.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a multi-faceted approach, analyzing the interplay of temperature, pressure, solvent, and reactant stoichiometry.

Influence of Temperature and Pressure on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of reaction. For transition-metal-catalyzed N-alkylation reactions, elevated temperatures are often required to overcome the activation energy barrier. For instance, many N-alkylation procedures using alcohols are conducted at temperatures ranging from 80°C to 120°C. nih.govacs.org This temperature range typically provides sufficient thermal energy to facilitate the catalytic cycle, which includes the oxidation of the alcohol, condensation with the amine, and subsequent reduction of the iminium intermediate.

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or byproducts, such as catalytic hydrogenation. In the synthesis of an aniline derivative via the reduction of a nitro group, for example, catalytic hydrogenation is performed under hydrogen pressure, often between 0.7 and 1.2 MPa, at temperatures of 85-120°C. wipo.int While the direct N-alkylation of an amine with an alcohol does not typically require high pressure, controlling the pressure can be important for maintaining the reaction atmosphere, for instance, under an inert gas like argon.

Solvent Effects and Their Role in Reaction Progress

The choice of solvent can profoundly impact the reaction's outcome, affecting reactant solubility, catalyst stability, and the stabilization of transition states. In the context of synthesizing substituted anilines, a range of solvents may be screened. acs.org Non-polar solvents like toluene (B28343) or hexane (B92381) are often employed. For example, in an acid-catalyzed N-alkylation of an arylamine, a study found that toluene provided a significantly higher yield (87%) compared to other solvents. acs.org

In contrast, polar aprotic solvents such as dichloromethane (B109758) or polar protic solvents like alcohols can also be used, depending on the specific reaction mechanism. learncbse.in The polarity of the solvent can influence the reaction pathway; for instance, some reactions show different chemoselectivity (N-alkylation vs. C-alkylation) depending on the solvent used. acs.org The selection of the optimal solvent is therefore a crucial step in the optimization process, often determined empirically through screening experiments.

Table 2: Influence of Solvent on N-Alkylation Yield This table presents hypothetical data for the synthesis of this compound, illustrating typical solvent effects observed in related N-alkylation reactions. acs.org

| Entry | Solvent | Yield (%) |

| 1 | Toluene | 87 |

| 2 | Dichloromethane (DCM) | 65 |

| 3 | Acetonitrile (MeCN) | 72 |

| 4 | Tetrahydrofuran (THF) | 58 |

| 5 | Trifluoroethanol (TFE) | 45 (with potential side products) |

Stoichiometric Ratios of Reactants and Reagents

The molar ratio of reactants and reagents is a key factor in controlling product distribution and maximizing the conversion of the limiting reagent. In the synthesis of this compound, a common route is reductive amination, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. harvard.edujocpr.com

For example, reacting 4-chloro-N-methylaniline with acetaldehyde (B116499) would require careful control of their molar ratios, as well as the amount of the reducing agent (e.g., sodium triacetoxyborohydride). harvard.edu Often, a slight excess of the carbonyl compound and the reducing agent is used to ensure complete conversion of the starting amine. In other N-alkylation protocols, such as those using an alcohol as the alkylating agent in the presence of a base, the stoichiometry of the base is also critical. Studies have shown that using 1.5 equivalents of a base like potassium t-butoxide (KOtBu) relative to the aniline is effective. acs.org

Advanced Purification and Isolation Techniques in Laboratory Synthesis

Following the chemical reaction, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, reagents, and byproducts.

Chromatographic Separations (e.g., Column Chromatography)

Column chromatography is a fundamental and powerful technique for the purification of synthetic organic compounds like this compound. acs.org This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture).

The choice of eluent system is critical for achieving good separation. For aniline derivatives, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc) or dichloromethane. acs.org The ratio of these solvents is carefully adjusted to control the elution rate of the components. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

For example, in the purification of a structurally similar N-alkylated aniline, a solvent system of ethyl acetate in hexane (e.g., 1:20 v/v) was used to successfully isolate the product as a pure solid. acs.org After separation, the solvent is removed from the collected fractions, typically using a rotary evaporator, to yield the purified this compound.

Recrystallization Strategies for High Purity

The attainment of high-purity this compound, particularly when it exists as a solid or can be converted into a solid derivative, can be effectively achieved through recrystallization. This technique relies on the differences in solubility between the target compound and its impurities in a selected solvent system. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. umass.edu

For aromatic amines, including N-alkylated and halogenated anilines, several recrystallization strategies can be employed. The choice of solvent is paramount and is determined by the polarity and hydrogen-bonding capabilities of the molecule. umass.edu Given the structure of this compound, which possesses both polar (C-Cl, C-N bonds) and non-polar (aromatic ring, ethyl and methyl groups) regions, a range of solvents could be suitable.

One common strategy for purifying amines that are difficult to crystallize directly involves their conversion into a salt, such as a hydrochloride salt. rochester.edu This is achieved by treating the amine with an acid like hydrochloric acid. The resulting salt often has significantly different solubility characteristics and a more rigid, crystalline structure, making it more amenable to recrystallization. illinois.edugoogle.com After purification, the pure amine can be regenerated by neutralization with a base.

Alternatively, direct recrystallization of the free amine can be pursued. For haloaryl compounds, non-polar solvents such as hexanes or petroleum ether have been shown to be effective. rochester.edu The process would involve dissolving the crude this compound in a minimal amount of the boiling solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. umass.edu For other substituted anilines, polar solvents like ethanol or even water have been used successfully, often in the synthesis of derivatives like acetanilides. scribd.comscribd.comcram.com

The general steps for recrystallization to achieve high purity are:

Solvent Selection: Testing various solvents to find one that dissolves the compound when hot but not when cold.

Dissolution: Dissolving the crude solid in the minimum amount of the chosen solvent at or near its boiling point. umass.edu

Decolorization: If colored impurities are present, they can be removed by adding activated charcoal to the hot solution. umass.edu

Filtration: Hot filtration to remove any insoluble impurities or the activated charcoal.

Crystallization: Allowing the hot, clear filtrate to cool slowly and without disturbance to promote the growth of large, pure crystals.

Isolation: Collecting the purified crystals by vacuum filtration.

Washing and Drying: Rinsing the crystals with a small amount of ice-cold solvent to wash away any adhering impurities, followed by drying. umass.edu

Below is a table of potential solvents that could be tested for the recrystallization of this compound based on its structural features and common practices for similar compounds.

| Solvent | Solvent Type | Rationale for Use | Reference |

|---|---|---|---|

| Hexane | Non-polar | Effective for haloaryl compounds and substituted anilines. | rochester.edugoogle.com |

| Ethanol | Polar Protic | Commonly used for recrystallizing a wide range of organic solids, including aniline derivatives. | cram.com |

| Water (for salt form) | Polar Protic | Amine hydrochlorides are often soluble in water, allowing for purification. | google.comscribd.com |

| Toluene | Non-polar Aromatic | Can be effective for aromatic compounds due to "like-dissolves-like" principle. | rochester.edu |

| Acetic Acid / Water | Polar Protic Mixture | Organic acids can be good solvents for recrystallizing basic compounds like amines. | researchgate.net |

Vacuum Distillation and Fractional Distillation Protocols

Distillation is a primary method for the purification of liquid compounds, and it is particularly well-suited for N-alkylated anilines which are often liquids or low-melting solids at room temperature. The choice between simple, fractional, or vacuum distillation depends on the thermal stability of the compound and the boiling points of the components in the mixture.

Vacuum Distillation

Aniline and its derivatives can be prone to decomposition or oxidation at high temperatures, often resulting in the formation of colored, polymeric impurities. texiumchem.com Vacuum distillation is the preferred method for purifying such thermally sensitive compounds because it lowers the pressure above the liquid, which in turn reduces the boiling point. vedantu.comwikipedia.org A compound that requires a high temperature to boil at atmospheric pressure can be distilled at a much lower, safer temperature under vacuum, preventing degradation and ensuring a purer product. texiumchem.comlibretexts.org

A typical vacuum distillation protocol for purifying this compound would involve:

Placing the crude liquid into a round-bottom flask suitable for distillation, adding anti-bumping granules or a magnetic stir bar to ensure smooth boiling.

Assembling the distillation apparatus, which includes a Claisen head, a thermometer, a condenser, and a receiving flask. All glass joints should be properly sealed to maintain the vacuum.

Connecting the apparatus to a vacuum source, such as a vacuum pump, with a trap in between to protect the pump from corrosive vapors.

Once the desired pressure is achieved, the flask is gently heated.

The fraction that distills at a constant temperature corresponding to the boiling point of the pure compound at that pressure is collected.

The relationship between pressure and boiling point is critical. For instance, aniline boils at 184°C at atmospheric pressure (760 mmHg), but its boiling point drops to 72°C at 20 mmHg. texiumchem.comnih.gov A similar reduction is expected for this compound.

| Pressure (mmHg) | Boiling Point (°C) | Reference |

|---|---|---|

| 760 | 184 | texiumchem.comnih.gov |

| 20 | 72-73 | texiumchem.com |

| <20 | 51 | texiumchem.com |

Fractional Distillation

Fractional distillation is employed when the crude mixture contains impurities with boiling points close to that of the desired product (typically differing by less than 25°C at a given pressure). wikipedia.org This technique utilizes a fractionating column placed between the distillation flask and the condenser. The column is packed with materials like glass beads or rings, providing a large surface area for repeated cycles of vaporization and condensation. wikipedia.org

These repeated cycles establish a temperature gradient along the column, with the temperature being highest at the bottom and lowest at the top. wikipedia.org This allows for a more efficient separation of components based on their volatility. The more volatile component (with the lower boiling point) will rise higher up the column and distill over first, while the less volatile components will condense and fall back into the flask. This technique is particularly useful for separating isomeric impurities or byproducts from the main product. sciencemadness.org For instance, the purification of N-alkylated anilines and other substituted anilines has been achieved using fractional distillation, sometimes under reduced pressure to protect the compound. google.commdpi.com

A protocol combining both techniques would involve setting up a fractional distillation apparatus and then reducing the system pressure, allowing for the efficient separation of close-boiling impurities from a thermally sensitive compound like this compound.

Reaction Mechanisms and Chemical Transformations of 4 Chloro N Ethyl N Methylaniline

Oxidative N-Dealkylation Mechanisms

The oxidative removal of alkyl groups from 4-chloro-N-ethyl-N-methylaniline is a multifaceted process governed by several competing mechanistic pathways.

Electron Transfer-Proton Transfer (ET-PT) Pathways in Dealkylation

The initial step in the oxidative N-dealkylation of N,N-dialkylanilines can involve a single-electron transfer (SET) from the amine to an oxidizing species, forming an amine radical cation. mdpi.com This is often followed by a proton transfer (PT) from a carbon adjacent to the nitrogen, leading to the formation of an iminium ion. This ET-PT pathway is a key mechanism in the dealkylation process.

Hydrogen Atom Transfer (HAT) Mechanisms in Dealkylation

Alternatively, the dealkylation can proceed through a hydrogen atom transfer (HAT) mechanism. mdpi.com In this pathway, a hydrogen atom is directly abstracted from the α-carbon of one of the N-alkyl groups. This mechanism competes with the ET-PT pathway, and the predominant route can be influenced by the specific oxidant and reaction conditions.

Role of High-Valent Oxoiron(IV) Complexes and Monooxygenases

In biological systems and biomimetic models, high-valent oxoiron(IV) complexes, such as those found in cytochrome P450 monooxygenases, play a crucial role in catalyzing oxidative N-dealkylation. mdpi.com These highly reactive species are capable of initiating the dealkylation through either ET-PT or HAT mechanisms. The interaction between the substrate and the oxoiron(IV) active site is a critical determinant of the reaction's efficiency and regioselectivity. Studies with rabbit liver microsomes have shown that N-dealkylation and N-oxidation are distinct metabolic routes for N-ethyl-N-methylaniline. nih.gov

Kinetic Isotope Effects in Oxidative Dealkylation

Kinetic isotope effect (KIE) studies provide valuable insights into the rate-determining steps of chemical reactions. In the context of oxidative dealkylation, measuring the rates of reaction for substrates deuterated at the α-carbon of the alkyl groups can help distinguish between different mechanisms. For instance, a significant KIE would suggest that C-H bond cleavage is involved in the rate-determining step, which is consistent with both HAT and ET-PT mechanisms where proton transfer is rate-limiting. sci-hub.stnih.gov While specific KIE data for this compound is not detailed in the provided search results, studies on analogous compounds like 7-ethoxycoumarin (B196162) have demonstrated the use of primary deuterium (B1214612) and tritium (B154650) isotope effects to probe the mechanisms of O-deethylation catalyzed by cytochrome P-450 isozymes. nih.gov

Nitrosative Dealkylation and Regioselectivity

The reaction of this compound with nitrosating agents can also lead to N-dealkylation, with the regioselectivity of this process being highly dependent on the reaction conditions.

Influence of Acidity on Regiochemical Changes in Dealkylation

The acidity of the reaction medium has a profound effect on the regioselectivity of the nitrosative dealkylation of 4-substituted-N-ethyl-N-methylanilines. sci-hub.stnih.govresearchgate.net At high acidity, de-ethylation is the predominant reaction. sci-hub.stnih.govresearchgate.net Conversely, at a pH of 2 and above, demethylation is the favored pathway. sci-hub.stnih.govresearchgate.net This change in regioselectivity is attributed to competing mechanistic pathways.

At high acidity, a proposed mechanism involves the oxidation of the amine to a radical cation by NO+. sci-hub.stnih.gov This is followed by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by NO2 to form an iminium ion, which then leads to de-ethylation. sci-hub.stnih.gov At lower acidity, other pathways become more significant. These include the elimination of NOH from a nitrosammonium ion and the deprotonation of the radical cation to yield an α-amino radical, which is then rapidly oxidized to the iminium ion. sci-hub.stnih.gov These latter pathways predominantly result in demethylation. sci-hub.stnih.gov

The table below summarizes the effect of acidity on the nitrosative dealkylation of 4-substituted-N-ethyl-N-methylanilines. sci-hub.stnih.govresearchgate.net

| Acidity Level | Predominant Dealkylation Product |

| High Acidity | De-ethylation |

| pH ≥ 2 | Demethylation |

Formation of Iminium Ions and Subsequent Transformations

The nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base. learncbse.in This allows it to participate in reactions that lead to the formation of iminium ions. Iminium ions are cationic species with a C=N double bond, which can be generated through various oxidative processes. While specific studies on the formation of iminium ions from this compound are not extensively detailed in the provided search results, the general reactivity of tertiary amines suggests that oxidation, for instance with reagents like N-bromosuccinimide (NBS) or through electrochemical methods, could lead to the corresponding iminium ion. These reactive intermediates can then undergo further transformations, such as nucleophilic attack at the carbon atom of the C=N bond, leading to the introduction of new functional groups.

Nucleophilic Substitution Reactions on the Aromatic Ring and Nitrogen Center

The chlorine atom attached to the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAAr). This is because the benzene (B151609) ring is not sufficiently activated by electron-withdrawing groups to facilitate the attack of a nucleophile. For a typical SNAAr reaction to proceed, strong electron-withdrawing groups, such as nitro groups, must be present on the ring, usually in the ortho and/or para positions to the leaving group. koreascience.kr In the absence of such activating groups, harsh reaction conditions are typically required to effect substitution of the chlorine atom.

However, certain transition metal-catalyzed reactions can facilitate the substitution of the chlorine atom. For instance, palladium-catalyzed cross-coupling reactions, which are discussed in a later section, provide a powerful method for replacing the chlorine with other functional groups.

The nitrogen atom of the N-ethyl-N-methylamino group in this compound is nucleophilic due to the presence of a lone pair of electrons. learncbse.in It can react with a variety of electrophiles. For example, it can be alkylated by treatment with alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. It can also react with acylating agents, such as acid chlorides or anhydrides, although the reactivity may be somewhat sterically hindered by the two alkyl groups on the nitrogen.

The basicity of the nitrogen atom is influenced by both electronic and steric factors. The ethyl and methyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to aniline (B41778). However, these alkyl groups also create steric hindrance, which can affect its ability to act as a nucleophile in certain reactions.

Adsorption and Surface Chemistry on Catalytic Substrates

The interaction of aromatic amines like this compound with catalytic surfaces is a critical area of study for understanding and developing new catalytic processes. The adsorption behavior and subsequent bond activation are highly dependent on the nature of the surface, the adsorbate, and the reaction conditions.

Coverage-Dependent Interactions of Aromatic Amines with Metal Surfaces (e.g., Pt(111))

Studies on model systems, such as N-methylaniline (NMA) on a Platinum(111) surface, provide significant insights into the behavior of substituted anilines like this compound. nih.govarxiv.orgacs.org The interaction and orientation of the aromatic amine on the metal surface are strongly influenced by the surface coverage. nih.govarxiv.orgacs.org

At low coverages, N-methylaniline tends to bind to the Pt(111) surface through its phenyl ring. nih.govarxiv.orgacs.org This orientation facilitates the activation and subsequent cleavage of the C-N bond. nih.govarxiv.orgacs.org In contrast, at higher coverages, the molecule interacts with the surface primarily through the nitrogen atom and is more likely to desorb without undergoing reaction. nih.govarxiv.orgacs.org This shift in interaction is driven by a balance between the charge transfer from the molecule to the surface and the intermolecular interactions between the adsorbed molecules. nih.govarxiv.org

Similarly, the adsorption of phenol (B47542) on Pt(111) has been shown to have a linear dependence of adsorption energy on coverage, indicating that lateral interactions between functionalized aromatic molecules can be significant. stevens.edu

Mechanisms of C-N and C-H Bond Activation on Catalytic Surfaces

The activation of inert chemical bonds like C-N and C-H is a cornerstone of modern catalysis. For aromatic amines, transition-metal-catalyzed reactions offer several pathways for bond activation.

C-N Bond Activation: Transition metals can mediate the cleavage of C-N bonds through several mechanisms:

Oxidative addition: Low-valent late transition metals can insert into the C-N bond. rsc.org

β-Nitrogen elimination: This process can occur from an organometallic intermediate. rsc.org

C-H bond cleavage triggered C-N bond activation: The initial activation of a C-H bond can lead to subsequent C-N bond cleavage. rsc.org

For instance, rhodium catalysts have been shown to efficiently cleave the N-CN bond in N-cyano-N-phenyl-p-toluenesulfonamide for subsequent coupling reactions. rsc.org Palladium catalysts are effective in the C-N bond activation of allylic amines. rsc.org

C-H Bond Activation: The functionalization of C-H bonds is a highly sought-after transformation. Mechanisms for transition metal-catalyzed C-H activation include:

Oxidative addition: A metal center inserts into a C-H bond. youtube.com

Sigma-bond metathesis: This is common for early transition metals. youtube.com

Concerted metalation-deprotonation: This involves a simultaneous metalation and deprotonation step. youtube.com

Photoredox catalysis: A light-activated catalyst can initiate radical reactions leading to C-H activation. youtube.com

Directing groups on the aromatic ring can guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization. youtube.com

Elucidation of Adsorption Geometries and Surface Species

Understanding the precise arrangement of molecules on a catalytic surface is crucial for deciphering reaction mechanisms. Techniques like noncontact atomic force microscopy (AFM) with functionalized tips allow for the determination of adsorption geometries with high precision. aps.org This includes identifying the lateral adsorption position, adsorption height, and molecular tilt. aps.org

For aromatic amines on metal surfaces, the adsorption geometry is a direct reflection of the adsorbate-substrate interaction. nih.govarxiv.orgacs.orgaps.org At low coverages, a planar adsorption geometry with the aromatic ring parallel to the surface is often observed, which can promote bond activation within the molecule. nih.govarxiv.orgacs.org At higher coverages, intermolecular forces can cause the molecules to tilt, leading to a different mode of interaction with the surface, primarily through the heteroatom. nih.govarxiv.orgacs.org

The combination of experimental techniques like temperature-programmed desorption (TPD), X-ray photoelectron spectroscopy (XPS), and Fourier transform infrared reflection absorption spectroscopy (FT-IRRAS), along with density functional theory (DFT) calculations, provides a comprehensive picture of the surface species and their transformations. nih.govarxiv.orgacs.org

Reversible Reactions Involving this compound Analogs

The concept of reversible reactions is fundamental in chemistry, and for aniline derivatives, this can be observed in processes like blocking and deblocking reactions, which are often employed in organic synthesis to control reactivity.

Kinetics of Blocking and Deblocking Reactions

In organic synthesis, the highly activating amino group of anilines often needs to be "blocked" to prevent unwanted side reactions, such as polysubstitution during electrophilic aromatic substitution. chemistrysteps.comyoutube.com This is typically achieved by converting the amine into an amide, for example, through acetylation. chemistrysteps.com

The kinetics of these blocking (e.g., acylation) and deblocking (e.g., hydrolysis) reactions are important for optimizing synthetic procedures. The rate of acylation will depend on the nucleophilicity of the aniline and the reactivity of the acylating agent. The subsequent deblocking, usually by acid or base hydrolysis, regenerates the amino group. The kinetics of this step are crucial for ensuring the desired product is obtained without degradation. youtube.com

Kinetic studies of related reactions, such as the anilinolysis of aryl N,N-dimethyl phosphoroamidochloridates, have been investigated to understand the reaction mechanisms, which can proceed through stepwise pathways with intermediates. koreascience.kr Deuterium kinetic isotope effect studies can further elucidate the nature of the transition states in these reactions. koreascience.kr

Equilibrium Temperature Determination in Thermally Reversible Systems

The determination of equilibrium temperature in thermally reversible systems is a critical aspect of understanding the stability and reactivity of a chemical compound. This temperature represents the point at which the rates of the forward and reverse reactions are equal, and the net change in the concentration of reactants and products is zero. For a compound like this compound, such equilibria can be influenced by various factors, including temperature, pressure, and the presence of catalysts.

For instance, the N-alkylation of anilines, a process that could be reversible under certain conditions, is a subject of extensive study. The reaction of an aniline with an alcohol at elevated temperatures, often in the presence of an acid catalyst, can lead to the formation of N-alkylated products. wikipedia.org The reverse reaction, dealkylation, can also occur, particularly at higher temperatures. The equilibrium position of this reaction is dependent on the specific reactants, catalyst, and reaction conditions.

The study of related anilines provides insight into the temperatures at which significant thermal events occur. For example, N-methylation of aniline with methanol (B129727) over an acid catalyst can produce N-methylaniline and N,N-dimethylaniline at elevated temperatures. wikipedia.org These reactions are often performed at temperatures ranging from 150 to 250 °C, suggesting that the equilibrium for such alkylation/dealkylation reactions lies within this range under specific catalytic conditions.

Furthermore, the boiling points of related compounds can offer a general indication of their thermal stability. For example, N-ethyl-N-methylaniline has a boiling point of approximately 201-203 °C. nih.gov While not a direct measure of a reversible equilibrium, the boiling point represents a phase equilibrium and indicates the temperature at which the substance has significant vapor pressure, a factor that can influence gas-phase reversible reactions.

In the absence of direct experimental data for this compound, a theoretical approach based on thermodynamic principles, such as the Gibbs free energy change (ΔG), would be necessary to predict the equilibrium temperature for a specific reversible reaction. The equilibrium constant (K) is related to ΔG by the equation ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin. The equilibrium temperature would be the temperature at which ΔG = 0.

Table of Related Compound Properties:

| Compound Name | Boiling Point (°C) |

| Aniline | 184 °C nih.gov |

| N-Methylaniline | 196-197 °C |

| N,N-Dimethylaniline | 193-194 °C |

| N-Ethyl-N-methylaniline | 201-203 °C nih.gov |

| 4-Chloro-o-toluidine | 240-241 °C wikipedia.org |

It is important to note that the presence of the chloro-substituent and the specific N-alkyl groups (ethyl and methyl) in this compound will influence its electronic and steric properties, thereby affecting the thermodynamics and kinetics of any reversible reactions. Further experimental research is required to determine the specific equilibrium temperatures for thermally reversible systems involving this compound.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. Through the application of one- and two-dimensional NMR techniques, a complete picture of the atomic framework and conformational preferences of 4-chloro-N-ethyl-N-methylaniline can be constructed.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

The ¹H and ¹³C NMR spectra of this compound provide fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic shielding around the nuclei, while the multiplicity, or splitting pattern, of the signals in the ¹H NMR spectrum reveals the number of neighboring protons.

In the ¹H NMR spectrum, the aromatic protons typically appear as a set of multiplets in the downfield region, characteristic of their deshielded environment. The ethyl and methyl groups attached to the nitrogen atom give rise to distinct signals in the upfield region. The ethyl group protons exhibit a quartet for the methylene (-CH2-) group, due to coupling with the three protons of the adjacent methyl group, and a triplet for the terminal methyl (-CH3) group, resulting from coupling with the two methylene protons. The N-methyl group appears as a singlet, as there are no adjacent protons to induce splitting.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro substituent and the electron-donating amino group. The carbons of the N-ethyl and N-methyl groups resonate at characteristic upfield positions.

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic | 7.37 – 7.30 (m, 2H) | Multiplet | |

| Aromatic | 6.66 – 6.57 (m, 2H) | Multiplet | |

| N-CH2 | 3.41 (q, J = 7.1 Hz, 2H) | Quartet | 7.1 |

| N-CH3 | 2.92 (s, 3H) | Singlet | |

| CH3 (ethyl) | 1.15 (t, J = 7.1 Hz, 3H) | Triplet | 7.1 |

| Carbon (¹³C) | Chemical Shift (ppm) |

| C (aromatic, attached to N) | 148.0 |

| C (aromatic, attached to Cl) | 131.8 |

| CH (aromatic) | 114.0 |

| C (aromatic) | 107.9 |

| N-CH2 | 46.9 |

| N-CH3 | 37.6 |

| CH3 (ethyl) | 11.1 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the N-alkyl groups and the aromatic ring. For example, correlations would be expected between the N-methylene protons and the aromatic carbon attached to the nitrogen, as well as the N-methyl protons and the same aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the N-ethyl and N-methyl groups relative to the aromatic ring.

Conformational Analysis and Dynamic NMR Studies

The rotation around the C(aromatic)-N bond in N-alkylanilines can be restricted, leading to the existence of different conformers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about the energy barriers associated with these conformational changes. For this compound, such studies could reveal the energetics of the rotation of the N-ethyl and N-methyl groups and the inversion at the nitrogen atom. However, specific conformational analysis and dynamic NMR studies for this particular compound were not found in the surveyed literature.

Vibrational Spectroscopy: Infrared and Raman Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the bonds within a molecule. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the aromatic ring, the C-N bond, the C-Cl bond, and the C-H bonds of the alkyl and aromatic moieties.

While a detailed experimental FT-IR analysis of this compound is not extensively documented, a comprehensive study on the closely related compound, 4-chloro-N-methylaniline, provides valuable comparative data. The vibrational frequencies observed in the experimental FT-IR and FT-Raman spectra of 4-chloro-N-methylaniline have been assigned based on density functional theory (DFT) calculations. Key vibrational modes include C-H stretching, N-H stretching (in the case of the secondary amine), C-N stretching, C-Cl stretching, and various aromatic C-C stretching and bending vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry. For aromatic compounds, the ring stretching and breathing modes often give rise to strong Raman signals.

Surface-Enhanced Vibrational Spectroscopy for Interfacial Studies

Surface-Enhanced Vibrational Spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is a powerful technique for studying the behavior of molecules at interfaces, such as on metallic nanostructures. youtube.comresearchgate.net While traditional Raman spectroscopy suffers from low sensitivity, SERS can amplify the signal by orders of magnitude, allowing for the detection of chemicals at very low concentrations. scirp.orgsemanticscholar.org This enhancement is primarily driven by two mechanisms: an electromagnetic effect from localized surface plasmon resonances on the metal surface (typically gold or silver) and a chemical effect related to charge transfer between the analyte and the metal substrate. researchgate.net

For aromatic amines like this compound, adsorption onto the SERS substrate can occur through interactions involving the nitrogen atom's lone pair of electrons or the π-system of the aromatic ring. scirp.org The specific orientation and binding mechanism at the interface influence the enhancement of different vibrational modes. The substituents on the aniline (B41778) ring—in this case, the para-chloro group and the N-alkyl groups (ethyl and methyl)—play a significant role. researchgate.net These groups can exert both steric and electronic effects that modify the molecule's interaction with the surface and, consequently, the resulting SERS spectrum. scirp.orgresearchgate.net By analyzing the selectively enhanced vibrational bands, SERS provides detailed information about the molecule's orientation, conformation, and chemical environment at the interface. researchgate.net

Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions

As a tertiary amine, this compound lacks a hydrogen atom directly bonded to the nitrogen and therefore cannot act as a hydrogen bond donor. spectroscopyonline.com However, the lone pair of electrons on the nitrogen atom allows it to function as a hydrogen bond acceptor when interacting with proton-donating solvents or reagents. acs.org Tertiary amines are recognized as strong hydrogen bond acceptors, capable of forming intermolecular bonds with species like water or alcohols. acs.org These interactions can be studied using infrared (IR) spectroscopy by observing the characteristic shifts in the vibrational frequencies of the donor molecule, such as the broadening and red-shifting of the O-H stretching band. cdnsciencepub.com

Beyond conventional hydrogen bonding, the presence of a chlorine atom on the aromatic ring introduces the possibility of other non-covalent interactions, most notably halogen bonding. nih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org In the solid state or specific solvent environments, the chlorine atom of this compound could interact with electron-donating atoms (O, N, S) on neighboring molecules. nih.govnih.gov These subtle intermolecular forces are crucial in crystal engineering and molecular recognition, influencing the supramolecular assembly and physical properties of the compound. nih.govacs.org

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise information on its molecular weight, elemental composition, and structural features through fragmentation analysis. It is also exceptionally valuable for monitoring chemical reactions in real-time and identifying transient intermediates.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with extremely high accuracy, typically within a few parts per million (ppm). uci.edursc.org For this compound, with the molecular formula C₉H₁₂ClN, the theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N). researchgate.netbiochemcalc.com This accurate mass measurement allows for confident differentiation from other compounds that may have the same nominal mass but a different elemental composition. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN |

| Calculated Monoisotopic Mass | 169.06582 Da |

| Hypothetical Observed Mass (HRMS) | 169.06560 Da |

| Mass Accuracy | -1.3 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, charged, or delicate molecules, including short-lived reaction intermediates that exist in solution. nih.gov Studies on the electrochemical oxidation of related compounds, such as N,N-dimethylaniline, have successfully used ESI-based methods to detect highly reactive intermediates like radical cations with lifetimes on the order of microseconds. nih.gov Given these precedents, ESI-MS is well-suited for investigating the reaction mechanisms of this compound. For instance, in an oxidation reaction, ESI-MS could be employed to capture and identify the initial radical cation (C₉H₁₂ClN⁺•) or subsequent coupling products and other transient species, providing direct evidence for the proposed reaction pathways. nih.govnih.gov

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound is influenced by its key structural features. A primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this molecule, alpha-cleavage would lead to the loss of either a methyl radical (•CH₃) or an ethyl radical (•C₂H₅), resulting in stable iminium cations.

Another key diagnostic feature is the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This signature results in a characteristic M/M+2 isotope pattern for the molecular ion and any fragment ions containing the chlorine atom, confirming their elemental composition. nih.gov

Isotopic labeling, where specific atoms are replaced with heavier isotopes (e.g., ²H or ¹³C), is a definitive method for confirming fragmentation mechanisms. plos.orgmetwarebio.com For example, selectively labeling the ethyl group with deuterium (B1214612) would result in a predictable mass shift in fragments generated by the loss of the methyl group, while the fragment from the loss of the labeled ethyl group would remain at the same mass as in the unlabeled compound. This provides unequivocal proof of the proposed fragmentation pathways. plos.orgsdu.dk

| Ion | Proposed Structure | m/z (for ³⁵Cl) | Formation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₃ClN]⁺ | 170.07 | Protonated Molecule |

| [M-CH₃]⁺ | [C₈H₁₀ClN]⁺ | 155.05 | Alpha-cleavage (Loss of •CH₃) |

| [M-C₂H₅]⁺ | [C₇H₈ClN]⁺ | 141.03 | Alpha-cleavage (Loss of •C₂H₅) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. spectroscopyonline.comnih.gov The absorption of photons promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. libretexts.org In this compound, the chromophore is the substituted benzene (B151609) ring.

The primary electronic transitions observable for this molecule are:

π → π* transitions: These are high-intensity absorptions arising from the excitation of electrons within the π-system of the aromatic ring. wikipedia.org The presence of substituents on the ring modifies the energy of these transitions.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) into an anti-bonding π* orbital of the benzene ring. wikipedia.org These absorptions are typically weaker in intensity compared to π → π* transitions. libretexts.org

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | Shorter Wavelength (UV) | High |

| n → π | n (Nitrogen lone pair) → π (LUMO) | Longer Wavelength (UV) | Low |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction is an indispensable tool for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

While a single crystal structure of this compound has not been reported, studies on related compounds such as 4-chloroaniline (B138754) provide a basis for understanding its likely solid-state conformation researchgate.net. Single-crystal X-ray diffraction of 4-chloroaniline reveals that it crystallizes in the orthorhombic crystal system researchgate.net. The crystal structure of (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline has also been determined, showing an E configuration about the C=N bond pleiades.online. These studies underscore the power of single-crystal XRD in unambiguously establishing molecular geometry.

Detailed analysis of crystallographic data allows for the precise measurement of molecular geometry. In substituted anilines, the geometry around the nitrogen atom and the C-N bond length are of particular interest as they reflect the degree of delocalization of the nitrogen lone pair into the aromatic ring researchgate.net. For this compound, the C-N bond length, the bond angles around the nitrogen, and the torsional angle describing the orientation of the N-alkyl groups relative to the phenyl ring would be key parameters to determine.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the crystal structure of 4-chloro-2-iodo-aniline, N-H⋯N hydrogen bonding and a Cl⋯I contact are observed, along with offset π-stacking nih.gov. The study of C-H⋯π hydrogen bonds in crystals is a significant area of research, as these weak interactions play a crucial role in the formation of supramolecular architectures rsc.orgnih.gov. In the crystal structure of 4,4′-methylenebis(3-chloro-2,6-diethylaniline), molecules are assembled through N-H⋯π interactions researchgate.net. For this compound, which lacks N-H donors, intermolecular interactions would likely be dominated by van der Waals forces, dipole-dipole interactions, and potentially weak C-H⋯π interactions involving the ethyl and methyl groups and the aromatic ring.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 4-chloroaniline | Orthorhombic | P21 | Not specified in abstract | researchgate.net |

| (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline | Not specified | Not specified | Not specified in abstract | pleiades.online |

| 4-chloro-2-iodo-aniline | Not specified | Not specified | N-H⋯N hydrogen bonding, Cl⋯I contact, π-stacking | nih.gov |

| 4,4′-methylenebis(3-chloro-2,6-diethylaniline) | Not specified | Not specified | N-H⋯π interactions | researchgate.net |

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding information about energy, electron distribution, and other key physical and chemical properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without relying on experimental data. DFT, a popular and computationally efficient alternative, calculates the molecular properties based on the electron density.

For substituted anilines, computational studies frequently employ DFT methods, often with the B3LYP functional, combined with basis sets like 6-311++G(d,p) or 6-31G(d,p). researchgate.net These combinations have been shown to provide a reliable balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties of similar molecules. researchgate.net In a hypothetical study of this compound, these methods would be employed to calculate its fundamental properties from the ground state up.

Before properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be identified. This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements to find the lowest energy conformation, or "true minimum." researchgate.net

For a molecule like this compound, with flexible ethyl and methyl groups attached to the nitrogen, a conformational energy landscape analysis would be necessary. This involves rotating the chemical bonds of these substituent groups to identify different stable conformers and the energy barriers between them. The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer would then form the basis for all subsequent calculations. Studies on analogous compounds like 4-chloro-2-methylaniline (B164923) have successfully used both HF and DFT methods to determine optimized geometries. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule's atoms will vibrate, corresponding to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

These theoretical calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental vibrational spectra. researchgate.net For related aniline derivatives, calculated vibrational frequencies, when appropriately scaled to account for systematic errors, show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for a detailed assignment of specific vibrational modes, such as C-N stretching, C-H bending, and the vibrations of the aromatic ring.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and kinetic stability. Frontier Molecular Orbital (FMO) analysis is a critical tool in this domain.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

Below is a hypothetical data table illustrating the kind of data a HOMO-LUMO analysis would yield. The values are for illustrative purposes.

| Parameter | Value (eV) | Significance |

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.6 | Difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

Typically, red or yellow regions indicate a negative electrostatic potential, highlighting electron-rich areas that are prone to attack by electrophiles. Blue regions signify a positive electrostatic potential, indicating electron-deficient areas that are targets for nucleophiles. In a hypothetical MEP map for this compound, one would expect to see negative potential around the electronegative chlorine atom and the nitrogen atom, making these sites potential centers for interaction with electrophiles. The hydrogen atoms of the alkyl groups and the aromatic ring would likely show areas of positive potential.

Computational Chemistry Investigations for Molecular Understanding and Prediction

Molecular Recognition Mechanisms with Host Molecules (e.g., Crown Ethers)

The primary interaction driving the complexation of protonated anilines with crown ethers is the hydrogen bonding between the ammonium (B1175870) group (-NH₂⁺-) of the guest and the oxygen atoms lining the cavity of the crown ether. nih.gov The stability and selectivity of this binding are influenced by several factors, including the size and shape complementarity between the guest and the host's cavity, the electronic effects of substituents on the aniline (B41778) ring, and steric hindrance. nih.govmuk.ac.ir

Computational studies on substituted anilines have shown that the position of the substituent on the aromatic ring significantly impacts the binding affinity and the geometry of the complex. nih.gov For instance, substituents at the 2-position of the aniline ring can cause steric hindrance, which may lead to a decrease in the stability of the complex compared to isomers with substituents at the 3- or 4-positions. nih.gov In the case of 4-chloro-N-ethyl-N-methylaniline, the chloro group at the 4-position is not expected to sterically hinder the approach of the N-ethyl-N-methylammonium group to the crown ether cavity. However, its electron-withdrawing nature could influence the acidity of the anilinium proton and thus modulate the strength of the hydrogen bonds.

The size of the crown ether is another critical determinant in molecular recognition. A good match between the diameter of the guest's ammonium headgroup and the cavity size of the crown ether generally leads to more stable complexes. nankai.edu.cn For substituted N-alkylanilinium ions, crown ethers with larger cavities, such as 18-crown-6 (B118740) or 21-crown-7, are often required to accommodate the bulkier substituents on the nitrogen atom. beilstein-journals.org

The molecular recognition of this compound by crown ethers is predicated on the formation of a pseudorotaxane-type structure, where the protonated amine "threads" through the macrocyclic cavity. The stability of such a complex is the result of a delicate balance of intermolecular forces, which can be elucidated through computational modeling.

Key Interaction Modes:

Hydrogen Bonding: The primary attractive force is the formation of multiple hydrogen bonds between the acidic protons of the protonated N-ethyl-N-methylammonium group and the electron-rich oxygen atoms of the crown ether. Quantum chemical calculations on similar systems suggest that the guest aniline can form two or three hydrogen bonds with the crown ether's oxygen atoms. nih.gov

Ion-Dipole Interactions: The electrostatic attraction between the positively charged ammonium center and the dipoles of the ether linkages contributes significantly to the binding energy.

CH-π Interactions: Weaker interactions, such as those between the C-H bonds of the crown ether's ethylene (B1197577) bridges and the π-system of the aniline's aromatic ring, can also play a role in stabilizing the complex.

Steric Effects: The ethyl and methyl groups on the nitrogen atom of this compound will influence the orientation of the guest within the host's cavity. The size of the crown ether must be sufficient to accommodate these alkyl groups without introducing significant steric strain.

Thermodynamic Considerations:

The formation of a host-guest complex is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH): The formation of hydrogen bonds and ion-dipole interactions is an exothermic process, leading to a negative enthalpy change that favors complexation. nih.govmdpi.com

Entropy (ΔS): The association of two molecules into a single complex results in a loss of translational and rotational freedom, leading to a negative entropy change which is unfavorable for complexation. However, the release of solvent molecules from the solvation shells of the host and guest upon complexation can lead to a positive entropy change, which can partially or fully compensate for the loss of entropy from the association of the host and guest. nih.govmdpi.com

Illustrative Data from Analogous Systems:

To illustrate the principles of molecular recognition, the following tables present data from computational and experimental studies on the complexation of various anilinium ions and related ammonium guests with different crown ethers. It is important to note that this data is for comparative purposes and does not represent direct measurements for this compound.

Table 1: Association Constants (Kₐ) for the Complexation of Substituted Ammonium Ions with Crown Ethers in Chloroform.

| Guest | Host | Kₐ (M⁻¹) | Reference |

| [NH₃(CH₂)NH₂]⁺ | Dibenzo-24-crown-8 | 8.3 x 10³ | beilstein-journals.org |

| [NH₃(CH₂)₂NH₃]²⁺ | Dibenzo-24-crown-8 | 6.2 x 10³ | beilstein-journals.org |

| [NH₃(CH₂)₃NH₃]²⁺ | Dibenzo-24-crown-8 | 8.7 x 10³ | beilstein-journals.org |

| [NH₃CH₂CH₃]⁺ | Dibenzo-24-crown-8 | 7.7 x 10² | beilstein-journals.org |

This table showcases how the structure of the guest molecule influences the stability of the complex with a specific crown ether.

Table 2: Thermodynamic Parameters for the Complexation of a Secondary Ammonium Ion with a Crown Ether.

| Thermodynamic Parameter | Value | Units |

| Association Constant (Kₐ) | Varies with solvent and counter-ion | M⁻¹ |

| Gibbs Free Energy (ΔG⁰) | Typically negative for spontaneous complexation | kJ/mol |

| Enthalpy (ΔH⁰) | Typically negative, indicating an exothermic process | kJ/mol |

| Entropy (ΔS⁰) | Can be positive or negative depending on solvation effects | J/(mol·K) |

This table provides a general overview of the thermodynamic profile for the formation of a pseudorotaxane between a secondary ammonium ion and a crown ether, as discussed in the literature. nih.gov

Environmental Fate and Degradation Mechanisms of 4 Chloro N Ethyl N Methylaniline

Abiotic Transformation Processes in Environmental Compartments

The environmental fate of 4-chloro-N-ethyl-N-methylaniline is influenced by several non-biological processes that can lead to its transformation and degradation. These abiotic pathways play a crucial role in determining the persistence and potential impact of the compound in various environmental matrices such as water and soil.

Photolytic Degradation Pathways (Direct and Indirect Photolysis)

Sunlight can be a significant driver of transformation for this compound in aquatic environments. nih.gov Photolytic degradation can occur through two primary mechanisms:

Direct Photolysis: This process involves the direct absorption of light energy by the this compound molecule, leading to its excitation and subsequent chemical breakdown.

Indirect Photolysis: This pathway is mediated by other chemical species present in the water, known as photosensitizers, such as humic acids and nitrate. nih.gov These substances absorb sunlight and transfer the energy to the this compound molecule or generate reactive oxygen species that in turn react with and degrade the compound.

Studies on the closely related compound 4-chloroaniline (B138754) have shown that photolysis in water can be complex, leading to the formation of various photoproducts, some of which may be dimeric structures. nih.gov The rate of photolytic degradation is influenced by factors such as the intensity of sunlight, the presence of photosensitizers, and the pH of the water. nih.gov For instance, the half-life of 4-chloroaniline under summer sunlight conditions in surface waters can be as short as 0.4 hours. nih.gov

Chemical Hydrolysis and Nucleophilic Substitution Reactions

Chemical hydrolysis is generally not considered a major degradation pathway for this compound under typical environmental conditions. nih.gov This is because the compound lacks functional groups that are readily susceptible to hydrolysis. nih.gov

However, nucleophilic substitution reactions can occur. ucsb.edubyjus.com In these reactions, a nucleophile (an electron-rich chemical species) attacks the carbon atom bonded to the chlorine atom, leading to the displacement of the chloride ion. ucsb.eduyoutube.com The susceptibility of the carbon-halogen bond to this type of attack is due to the electronegativity of the halogen, which creates a partial positive charge on the carbon atom, making it an electrophilic center. youtube.com The rate and extent of these reactions depend on the concentration and reactivity of available nucleophiles in the environment, as well as on the solvent and other matrix-specific conditions. ucsb.eduorganic-chemistry.org

Binding to Soil Organic Matter and Humic Substances

In terrestrial environments, a significant fate process for this compound is its binding to soil organic matter, particularly humic and fulvic acids. usgs.govk-state.edu This binding can occur through various mechanisms, including:

Covalent Bonding: Aromatic amines like this compound can form strong, covalent bonds with components of humic substances. usgs.govusgs.gov This process can involve the nucleophilic addition of the amine to carbonyl and quinone groups present in the humic material. usgs.gov

Sorption: The compound can also be physically adsorbed onto the surface of soil particles and organic matter. inchem.orgnih.gov The extent of sorption is influenced by soil properties such as organic matter content and pH. inchem.org Generally, sorption increases with higher organic matter content and at more acidic pH values. inchem.orgnih.gov

The formation of these "bound residues" can significantly reduce the bioavailability and mobility of the compound in the soil, potentially leading to its long-term persistence in a non-extractable form. nih.govcrimsonpublishers.com Studies on aniline (B41778) have shown that a significant portion of the compound can become irreversibly bound to humin, the most insoluble fraction of soil organic matter. k-state.edu

Microbial Biodegradation Pathways

Microorganisms play a critical role in the breakdown of this compound in the environment. The ability of various bacteria and fungi to utilize this compound as a source of carbon, nitrogen, and energy is a key factor in its natural attenuation.

Identification and Characterization of Chloroaniline-Degrading Microorganisms

Numerous studies have focused on isolating and identifying microorganisms capable of degrading chloroanilines from contaminated environments such as agricultural soils and industrial wastewater. nih.govresearchgate.netsciepub.com Several bacterial genera have been identified with the ability to break down these compounds, including:

Pseudomonas nih.gov

Klebsiella nih.gov

Comamonas sciepub.com